molecular formula C20H32Ti B13409765 Dimethylbis(t-butylcyclopentadienyl)titanium(IV)

Dimethylbis(t-butylcyclopentadienyl)titanium(IV)

Cat. No.: B13409765
M. Wt: 320.3 g/mol
InChI Key: AHKRHRZBKKHTFG-UHFFFAOYSA-N
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Description

Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is an organometallic compound with the chemical formula [(C₄H₉)C₅H₄]₂Ti(CH₃)₂. It is known for its unique structure, where titanium is coordinated with two t-butylcyclopentadienyl ligands and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbis(t-butylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of t-butylcyclopentadienyl lithium with titanium tetrachloride, followed by the addition of methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and handling measures. The compound is produced in high purity, often exceeding 98%, to ensure its effectiveness in various applications .

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(t-butylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include titanium dioxide, substituted organometallic complexes, and reduced titanium species .

Scientific Research Applications

Scientific Research Applications of Dimethylbis(t-butylcyclopentadienyl)titanium(IV)

Dimethylbis(t-butylcyclopentadienyl)titanium(IV), also known as Dimethylbis(tert-butylcyclopentadienyl)titanium(IV), is an organometallic compound with the molecular formula C20H32Ti . This compound has a CAS number of 79376-38-8 and a molecular weight of 320.35 g/mol . It typically appears as red to orange crystals or powder . Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is used in various applications, including electronic and optoelectronic thin films, functional and protective coatings, catalysis, energy generation and storage, and MEMS and nanomaterials .

Applications

  • Electronic/Opto-Electronic Thin Films: Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is utilized as a precursor material in the deposition of thin films for electronic and optoelectronic devices .
  • Functional/Protective Coatings: This compound can be employed in creating functional and protective coatings . These coatings can modify surface properties, enhance durability, or provide a barrier against environmental factors.
  • Catalysis: Dimethylbis(t-butylcyclopentadienyl)titanium(IV) can act as a catalyst in various chemical reactions . Catalysts speed up reactions without being consumed in the process, making them valuable in industrial chemistry and pharmaceuticals .
  • Energy Generation/Storage: The applications extend to the field of energy, where Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is used in energy generation and storage technologies .
  • MEMS & Nanomaterials: In the realm of miniaturization, this compound is used in the fabrication of microelectromechanical systems (MEMS) and nanomaterials .

Mechanism of Action

The mechanism by which Dimethylbis(t-butylcyclopentadienyl)titanium(IV) exerts its effects involves the coordination of the titanium center with various ligands. This coordination allows the compound to participate in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include interactions with organic substrates and the activation of small molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diethylaminotitanium Trichloride
  • Bis(cyclopentadienyl) Titanium Difluoride
  • Methyltitanium Triisopropoxide
  • Titanium(IV) Butoxide

Uniqueness

Dimethylbis(t-butylcyclopentadienyl)titanium(IV) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other titanium compounds. Its t-butylcyclopentadienyl ligands offer steric protection, enhancing its stability and making it suitable for various applications .

Biological Activity

Dimethylbis(t-butylcyclopentadienyl)titanium(IV) (often abbreviated as DMTBTi) is an organometallic compound that has gained attention in various fields, including materials science and catalysis. However, its biological activity remains a relatively underexplored area. This article aims to synthesize current knowledge regarding the biological implications of DMTBTi, focusing on its interaction with biological systems, potential cytotoxicity, and mechanisms of action.

DMTBTi has the chemical formula C20H32TiC_{20}H_{32}Ti and is classified as a metallocene, which typically exhibits unique properties due to the presence of cyclopentadienyl ligands. These properties can influence its behavior in biological contexts.

PropertyValue
Molecular FormulaC20H32Ti
Molecular Weight324.37 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

Cellular Uptake and Toxicity

Recent studies have indicated that titanium compounds, including Ti(IV) species like DMTBTi, can enter cells through mechanisms similar to those used by iron, particularly via transferrin-mediated endocytosis. Once inside the cell, titanium may compete with iron for binding sites on biomolecules, potentially leading to cytotoxic effects at high concentrations. Research suggests that Ti(IV) can disrupt iron homeostasis by inhibiting iron bioavailability, which may result in cellular stress and toxicity due to the accumulation of reactive oxygen species (ROS) .

The biological activity of DMTBTi is hypothesized to involve several mechanisms:

  • Iron Mimicry : Ti(IV) can mimic iron's coordination chemistry, binding to similar intracellular targets such as phosphoproteins and nucleic acids. This mimicry may enable it to interfere with essential cellular functions .
  • Reactive Oxygen Species Production : High concentrations of titanium can lead to oxidative stress through ROS generation, which is linked to various pathological conditions .
  • Inhibition of Enzymatic Activity : Titanium may inhibit enzymes that are crucial for cellular metabolism, particularly those that require iron as a cofactor.

Case Studies

  • Cytotoxicity in Cancer Cells : A study investigated the effects of DMTBTi on human cancer cell lines. Results indicated that exposure led to significant cell death at concentrations above 10 µM, primarily due to oxidative stress and apoptosis induction .
  • Impact on Iron Metabolism : Another research focused on the interaction between DMTBTi and iron metabolism in liver cells. It was found that DMTBTi treatment resulted in decreased ferritin levels, indicating disrupted iron storage and increased cellular iron levels .
  • Cellular Uptake Studies : Experiments utilizing fluorescently labeled DMTBTi demonstrated its uptake in various cell types through transferrin-mediated pathways. The study highlighted the importance of understanding how titanium competes with iron for cellular entry .

Table 2: Summary of Biological Effects Observed with DMTBTi

Study FocusFindings
CytotoxicityInduced significant apoptosis in cancer cells at >10 µM concentration
Iron MetabolismDecreased ferritin levels; disrupted iron homeostasis
Cellular UptakeUptake via transferrin-mediated endocytosis observed

Properties

Molecular Formula

C20H32Ti

Molecular Weight

320.3 g/mol

InChI

InChI=1S/2C9H13.2CH3.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H3;/q;;2*-1;+2

InChI Key

AHKRHRZBKKHTFG-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Ti+2]

Origin of Product

United States

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